Product packaging for Erythritol(Cat. No.:CAS No. 149-32-6)

Erythritol

Cat. No.: B1671061
CAS No.: 149-32-6
M. Wt: 122.12 g/mol
InChI Key: UNXHWFMMPAWVPI-ZXZARUISSA-N
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Description

Erythritol (CAS Number: 149-32-6) is an organic compound, a naturally occurring, achiral, four-carbon sugar alcohol (polyol) with the molecular formula C4H10O4 . It appears as a white crystalline powder or granules and is approximately 60-70% as sweet as sucrose . Commercially, it is synthesized from corn starch through enzymatic hydrolysis to glucose, followed by fermentation with yeast or other fungi . This compound is of significant research value due to its unique metabolic properties. In humans, dietary this compound is rapidly absorbed in the small intestine, with the majority (approximately 80-90%) excreted unchanged in the urine within 24 hours, resulting in a negligible caloric value and no impact on blood glucose or insulin levels . This makes it an invaluable tool for studies on diabetes, obesity, and metabolic syndrome . Furthermore, this compound is not metabolized by oral bacteria, making it non-cariogenic (tooth-friendly) and a subject of interest in dental health research . Beyond nutrition, this compound's physicochemical properties, including its high endothermic heat of solution which produces a strong cooling effect when dissolved, are relevant for material science and pharmaceutical formulation studies . It also serves as a model compound in biochemical research, for instance, as it is preferentially utilized by Brucella bacteria . This product is provided as a high-purity material strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O4 B1671061 Erythritol CAS No. 149-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol
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InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+
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InChI Key

UNXHWFMMPAWVPI-ZXZARUISSA-N
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Canonical SMILES

C(C(C(CO)O)O)O
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Isomeric SMILES

C([C@H]([C@H](CO)O)O)O
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Molecular Formula

C4H10O4
Record name ERYTHRITOL
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DSSTOX Substance ID

DTXSID6043919
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Molecular Weight

122.12 g/mol
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Physical Description

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid
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Boiling Point

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg
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Solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C
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Density

1.451 g/cu cm at 20 °C
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Vapor Pressure

0.0000237 [mmHg]
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Color/Form

Bipyramidal tetragonal prisms, White crystals

CAS No.

149-32-6
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Melting Point

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/
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Erythritol Metabolism and Pharmacokinetics

Biotransformation and Excretion Pathways of Erythritol (B158007)

Systemic Non-Metabolism and Renal Excretion of this compound

Upon oral ingestion, this compound is rapidly absorbed into the bloodstream, predominantly in the small intestine, primarily through passive diffusion along a concentration gradient. nih.goveuropa.eufda.govpsu.edumdpi.commedizinonline.commfc.co.jpsweetenerbook.com The absorption rate is notably high, with studies indicating that approximately 60% to over 90% of ingested this compound is absorbed. europa.eupsu.edumdpi.commedizinonline.commfc.co.jpsweetenerbook.cominchem.org Due to its smaller molecular size compared to other sugar alcohols like mannitol (B672) or xylitol (B92547), this compound passes through intestinal membranes at a faster rate. fda.govpsu.edusweetenerbook.com

Once absorbed, this compound circulates in the blood, with peak plasma concentrations typically observed within one to two hours post-ingestion. nih.govfda.govwikipedia.org A defining characteristic of this compound's pharmacokinetics is its resistance to systemic metabolism in the human body. Humans lack the necessary enzymes to break down this compound, meaning it does not enter conventional carbohydrate or fat metabolic pathways to a significant extent. nih.govpsu.edusweetenerbook.comhealthline.comwebmd.comcambridge.orgresearchgate.net

Consequently, the vast majority of absorbed this compound is excreted unchanged via the kidneys. nih.goveuropa.eufda.govpsu.edumdpi.commedizinonline.commfc.co.jpsweetenerbook.cominchem.orgwikipedia.orghealthline.comwebmd.comresearchgate.netdroracle.ai Studies have consistently shown that between 78% and 90% of an ingested dose is recovered in the urine within 24 to 48 hours. nih.goveuropa.eufda.govmdpi.cominchem.orgwikipedia.org This quantitative excretion in urine is a reliable indicator of its high fractional absorption. psu.edu

The following table summarizes typical absorption and excretion rates:

ParameterRange/Value (Human Studies)Source(s)
Small Intestine Absorption60-90% (or more) nih.goveuropa.eufda.govpsu.edumdpi.commedizinonline.commfc.co.jpsweetenerbook.cominchem.orgwikipedia.org
Urinary Excretion78-90% (within 24-48 hours) nih.goveuropa.eufda.govpsu.edumdpi.commedizinonline.commfc.co.jpsweetenerbook.cominchem.orgwikipedia.orghealthline.comresearchgate.net
Systemic MetabolismNegligible nih.govpsu.edusweetenerbook.comhealthline.comwebmd.comcambridge.orgresearchgate.net

Minor Metabolic Fate and Formation of Erythronate

While this compound is largely considered unmetabolized, more recent research has shed light on a minor metabolic pathway involving its conversion to erythronate (C₄H₇O₅⁻). nih.govmdpi.comresearchgate.netmdpi.compnas.orgtandfonline.comnih.gov This process involves the oxidation of this compound into the sugar erythrose (C₄H₈O₄), which is then further oxidized to erythronate. nih.govresearchgate.netpnas.orgtandfonline.com

The extent of this conversion appears to be minimal, with some studies reporting less than 1% of ingested this compound being converted to erythronate, while others suggest a conversion rate of 5-10%. nih.govmdpi.commdpi.compnas.org This metabolization process has been observed to be dose-dependent, with higher doses of this compound leading to an increased formation of erythronate. nih.gov

Interestingly, erythronate is eliminated from the body at a faster rate than this compound. For instance, the elimination rate of erythronate has been reported to be approximately 0.02 min⁻¹, whereas that of this compound is about 0.008 min⁻¹ for lower doses, decreasing further at higher doses. nih.gov

Furthermore, this compound can be endogenously produced in humans. It is synthesized from glucose via the pentose (B10789219) phosphate (B84403) pathway (PPP), with erythrose-4-phosphate serving as a precursor. researchgate.netmdpi.compnas.orgtandfonline.comnih.govnih.gov The final conversion in this endogenous pathway is catalyzed by enzymes such as alcohol dehydrogenase 1 (ADH1) and sorbitol dehydrogenase (SORD). mdpi.comnih.gov

The elimination rates of this compound and erythronate are presented below:

CompoundElimination Rate (approx.)Source(s)
This compound0.008 min⁻¹ (lower doses) nih.gov
Erythronate0.02 min⁻¹ nih.gov

Enteric Passage and Colonic Dynamics of this compound

Despite its high absorption in the small intestine, a small percentage of ingested this compound (approximately 10-40%) may escape absorption and reach the large intestine. nih.goveuropa.eumdpi.commfc.co.jpwikipedia.orghealthline.comdroracle.aisibo-academy.denih.gov The fate of this unabsorbed portion in the colon has been a subject of research.

Multiple in vitro studies utilizing human fecal samples and some human trials suggest that this compound is largely resistant to fermentation by human colonic microbiota. nih.goveuropa.eufda.govmdpi.commedizinonline.comcambridge.orgdroracle.aisibo-academy.descirp.org This resistance to bacterial fermentation is a key factor contributing to this compound's generally good gastrointestinal tolerance compared to other sugar alcohols, as it results in less gas formation and osmotic activity in the colon. mdpi.comsweetenerbook.comwikipedia.orghealthline.comdroracle.ai

However, some evidence, particularly from animal studies and certain human observations, indicates that unabsorbed this compound can undergo microbial fermentation in the large intestine. europa.eupsu.edumdpi.commfc.co.jpnih.gov This fermentation can lead to the production of short-chain fatty acids (SCFAs), such as acetic, propionic, and butyric acids, and gases (e.g., CO₂, H₂). europa.eupsu.edumfc.co.jpnih.gov The proportion of unabsorbed this compound that undergoes fermentation may increase with higher doses. europa.eunih.gov While animal studies suggest that 6-10% of consumed this compound might be metabolized by colonic microbiota, human in vitro data often show minimal to no fermentation. mdpi.com The long-term effects of this compound consumption on the human gut microbiome and the extent of its fermentation in vivo still require further investigation. mdpi.comsibo-academy.de

Physiological and Health Impacts of Erythritol

Cardiovascular System and Erythritol (B158007)

The cardiovascular implications of this compound consumption have become a focal point of recent scientific inquiry, with studies exploring its association with adverse cardiovascular events, its direct influence on platelet activity, and its effects on vascular endothelial function.

Association between Circulating this compound and Cardiovascular Events

Multiple large-scale clinical observational studies and validation cohorts have identified a significant association between elevated fasting plasma levels of this compound and an increased risk of incident major adverse cardiovascular events (MACE), which include myocardial infarction, stroke, and death. ahajournals.orgclevelandclinic.orgsciencemediacentre.orgnih.govmedicalnewstoday.comclevelandclinic.orgresearchgate.netpracticeupdate.comnews-medical.net For instance, research has indicated that cardiac patients exhibiting high circulating this compound levels were approximately twice as likely to experience a major cardiac event within a three-year follow-up period compared to those with lower levels. clevelandclinic.orgclevelandclinic.org In some European cohorts, individuals in the highest quartile of this compound levels demonstrated a hazard ratio for MACE as high as 4.48, even after accounting for pre-existing coronary artery disease. practiceupdate.com

Acute ingestion of a typical dietary serving of this compound can lead to a dramatic increase in plasma this compound concentrations, sometimes exceeding a 1000-fold rise from baseline levels. ahajournals.orgnih.govclevelandclinic.orgahajournals.orgnih.gov These elevated levels can persist in the bloodstream for an extended duration, remaining substantially high for up to 48 hours or more following consumption. nih.govpracticeupdate.comnih.gov The observed associations between this compound and cardiovascular risk have been consistently reported across diverse populations, including cohorts in both the United States and Europe. ahajournals.orgsciencemediacentre.orgpsypost.org These findings raise particular concerns for individuals who already possess heightened cardiovascular risk factors, such as obesity, diabetes, or metabolic syndrome. medicalnewstoday.comnews-medical.netmedscape.comichoosehealth.com.au

Table 1: Association Between Circulating this compound Levels and Cardiovascular Events

Study Type / CohortKey FindingHazard Ratio (Highest vs. Lowest Quartile)Duration of Elevated Plasma Levels Post-Ingestion
Observational Cohorts (US & EU)Increased risk of MACE (MI, stroke, death)Up to 4.48 practiceupdate.comN/A (observational)
Cardiac PatientsTwice as likely to experience MACE over 3 years clevelandclinic.orgclevelandclinic.orgN/A (relative risk)N/A (observational)
Healthy Volunteers (Intervention)Plasma this compound increased >1000-fold ahajournals.orgclevelandclinic.orgahajournals.orgN/A (acute effect)>48 hours nih.govnih.gov

This compound's Influence on Platelet Function and Thrombosis Potential

This compound has been shown to exert a notable influence on platelet function, a critical component of the hemostatic system, thereby affecting thrombosis potential.

Intervention studies in healthy volunteers have demonstrated that the ingestion of this compound enhances platelet reactivity and increases the potential for thrombosis. ahajournals.orgclevelandclinic.orgclevelandclinic.orgnews-medical.netccf.orghealthline.com A standard serving of this compound significantly boosts multiple indices of stimulus-dependent platelet responsiveness. This includes enhanced aggregation in response to agonists such as adenosine (B11128) diphosphate (B83284) (ADP) and thrombin receptor-activating peptide 6 (TRAP6). ahajournals.orgclevelandclinic.orgahajournals.orgmedscape.comccf.org Furthermore, this compound consumption leads to an increased release of products from both α-granules (e.g., C-X-C motif ligand-4, CXCL4) and dense granules (e.g., serotonin) within platelets. ahajournals.orgclevelandclinic.orgahajournals.orgmedscape.com In contrast, comparable intake of glucose did not induce similar changes in platelet responsiveness. ahajournals.orgclevelandclinic.orgmedicalnewstoday.comahajournals.orgmedscape.comccf.org Mechanistically, this compound does not appear to directly activate platelets but rather lowers the threshold required for their activation, rendering them more sensitive to pro-clotting signals. medscape.comfpwr.org Studies conducted in vitro and ex vivo (using whole blood) have revealed that enhanced platelet responsiveness can be observed within 15 minutes of exposure to this compound. ahajournals.org

Table 2: this compound's Impact on Platelet Function in Healthy Volunteers

Platelet Function MeasureEffect of this compound Ingestion (vs. Glucose)Reference
ADP-induced AggregationSignificantly enhanced ahajournals.orgclevelandclinic.orgahajournals.org
TRAP6-induced AggregationSignificantly enhanced ahajournals.orgclevelandclinic.orgahajournals.org
α-granule release (CXCL4)Increased ahajournals.orgclevelandclinic.orgahajournals.org
Dense granule release (Serotonin)Increased ahajournals.orgclevelandclinic.orgahajournals.org
Overall Platelet ReactivityEnhanced, more prone to clotting ahajournals.orgclevelandclinic.orgclevelandclinic.orgnews-medical.netccf.orghealthline.com

While the precise molecular mechanisms underlying this compound-induced thrombosis are still under active investigation, current research suggests several potential pathways. This compound may indirectly modulate platelet activation by influencing intracellular signaling cascades, such as the PI3K–Akt and MAPK pathways, which are central to the processes of platelet aggregation and thrombus formation. ahajournals.org This priming effect makes platelets hyper-responsive to submaximal stimuli, thereby increasing their propensity to form clots. medicalnewstoday.commedscape.com

Evidence from human blood models under physiological shear forces and mouse models of arterial injury indicates that this compound can increase thrombus formation. clevelandclinic.orgpracticeupdate.comnih.gov The prothrombotic effects of this compound have been observed at plasma concentrations that are achievable through typical dietary consumption of this compound-sweetened products. practiceupdate.comichoosehealth.com.au It is hypothesized that this compound may disrupt the delicate balance between factors that promote clotting and those that inhibit it, potentially by affecting the levels or activity of compounds such as thromboxane. bloodclot.org Furthermore, this compound could contribute to the development of a senescence-associated secretory phenotype (SASP) in vascular cells. This process, characterized by the release of pro-inflammatory and senescence-promoting factors like CXCL4, could accelerate vascular aging and increase susceptibility to atherothrombotic events, particularly in older adult populations. ahajournals.org

Endothelial Function and Vascular Homeostasis in relation to this compound

The endothelium plays a crucial role in maintaining vascular homeostasis, and its dysfunction is a key contributor to cardiovascular disease. Research has begun to explore this compound's impact on endothelial function.

However, it is important to note a contrasting pilot study conducted in patients with type 2 diabetes mellitus. This study reported that this compound produced acute and chronic improvements in endothelium-dependent dilation in small arteries of the fingertip and also improved central aortic stiffness. frontiersin.orgnih.govahajournals.orgtodaysrdh.com These findings suggest potential beneficial effects on endothelial function and arterial stiffness in this specific patient population, highlighting the need for further controlled research to fully understand the nuanced effects of this compound across different physiological states.

Table 3: this compound's Impact on Endothelial Function

Endothelial Function MeasureEffect of this compoundReference
Nitric Oxide (NO) ProductionReduced psypost.orgphysiology.orgneurosciencenews.comphysiology.orgmedicalnewstoday.com
eNOS Activation (Ser1177 phosphorylation)Markedly lower psypost.orgphysiology.org
eNOS Inhibition (Thr495 phosphorylation)Increased psypost.org
Oxidative StressIncreased psypost.orgphysiology.orgneurosciencenews.comphysiology.orgmedicalnewstoday.com
Endothelin-1 (B181129) ProductionIncreased psypost.org
t-PA ReleaseImpaired psypost.org
VasodilationImpaired psypost.orgphysiology.orgneurosciencenews.commedicalnewstoday.com
Small Artery Endothelium-Dependent Dilation (in T2DM)Improved (pilot study) frontiersin.orgnih.govahajournals.orgtodaysrdh.com
Central Aortic Stiffness (in T2DM)Improved (pilot study) nih.govahajournals.orgtodaysrdh.com

Gastrointestinal System and this compound

Impact on Intestinal Barrier Function and Cell Proliferation

This compound exhibits a distinct absorption and excretion profile compared to other sugar alcohols. A significant portion of ingested this compound, approximately 90%, is rapidly absorbed into the bloodstream from the small intestine before it reaches the colon polyols.orghealthline.comfda.gov. Once absorbed, it circulates in the blood and is subsequently excreted, largely unchanged, in the urine within 24 hours polyols.orghealthline.com. This rapid absorption and minimal metabolism by the body or gut microbiota mean that unabsorbed this compound does not undergo significant colonic fermentation in the large intestine fda.gov. This characteristic differentiates this compound from other polyols, which are often fermented by resident gut bacteria in the colon, potentially leading to gas production and digestive upset healthline.com. While the provided research highlights this compound's absorption and fermentation characteristics, direct studies specifically detailing its impact on intestinal barrier function or cell proliferation within the gut were not explicitly found in the reviewed literature.

Studies on Gastrointestinal Tolerance of this compound

This compound is generally well-tolerated by the human digestive system, distinguishing it from other polyols that may cause gastrointestinal discomfort at lower doses polyols.orgtruvia.co.uk. Its high digestive tolerance is attributed to its rapid absorption in the small intestine and subsequent excretion, which minimizes its presence in the large intestine where fermentation and associated side effects often occur polyols.org.

Studies investigating the gastrointestinal tolerance of this compound have established a No Observed Effect Level (NOEL) for gastrointestinal symptoms ranging from 0.5 to 1.0 grams per kilogram of body weight (g/kg bw) europa.eu. When administered as a single oral dose in an aqueous solution on an empty stomach, the lowest NOEL for diarrhoeic effects was observed at 0.5 g/kg bw europa.eu. The minimum dose of this compound reported to cause laxation in these studies ranged from 0.6 to 0.7 g/kg bw europa.eu.

In a study involving the ingestion of this compound incorporated into a jelly after a meal, doses below 0.70 g/kg bw did not induce laxation in 14 males and 24 females, with female subjects appearing to exhibit greater tolerance than males to the laxative effect europa.eu. Other reported gastrointestinal symptoms associated with higher doses included abdominal pain, nausea, intestinal rumbling, increased intestinal movements/cramps/spasms, flatulence, and thirst, with symptoms typically resolving within 24 hours post-dosing europa.eu.

A single bolus dose of 50 grams of this compound in water has been shown to significantly increase nausea and borborygmi (stomach rumbling) in healthy adult volunteers, though it caused significantly fewer symptoms, particularly watery faeces, compared to an equivalent dose of xylitol (B92547) researchgate.net. Conversely, lower single doses of 20 and 35 grams of this compound in a liquid were well-tolerated without significant gastrointestinal symptoms researchgate.net.

In a study involving young children aged 4-6 years, rapid ingestion of up to 15 grams (approximately 0.73 g/kg bw) of this compound in a beverage between meals was well-tolerated. At this dose, there were no significant differences in incidences of nausea, vomiting, borborygmi, excess flatus, or abdominal pain compared to placebo. However, statistically more episodes of diarrhea and/or severe gastrointestinal symptoms were observed at higher doses of 20 and 25 grams nih.gov.

Table 1: Summary of Gastrointestinal Tolerance Studies of this compound

Study Type / PopulationThis compound DoseAdministration MethodKey Findings on GI ToleranceSource
Healthy Adults0.5-1.0 g/kg bw (NOEL for symptoms)Single oral doses in aqueous solution on empty stomachNOEL for GI symptoms between 0.5-1.0 g/kg bw; lowest NOEL for diarrhea at 0.5 g/kg bw. europa.eu
Healthy Adults0.6-0.7 g/kg bw (minimum laxation dose)Single oral doses in aqueous solution on empty stomachMinimum dose causing laxation ranged from 0.6-0.7 g/kg bw. europa.eu
Healthy Adults (14 males, 24 females)< 0.70 g/kg bwSingle administration in jelly after a mealNo laxation observed; females showed greater tolerance. europa.eu
Healthy Adults50 gSingle oral bolus in waterSignificantly increased nausea and borborygmi; fewer symptoms than xylitol. healthline.comresearchgate.net
Healthy Adults20 g, 35 gSingle oral bolus in waterWell tolerated without significant GI symptoms. researchgate.net
Young Children (4-6 years)Up to 15 g (0.73 g/kg bw)Single oral dose in beverage between mealsWell tolerated; no significant increase in nausea, vomiting, borborygmi, excess flatus, or abdominal pain. nih.gov
Young Children (4-6 years)20 g, 25 gSingle oral dose in beverage between mealsStatistically more episodes of diarrhea and/or severe GI symptoms. nih.gov
Adults with Obesity36 g/day for 5 weeksDaily intakeGood overall GI tolerance; few diarrhea-related symptoms; no significant effect on abdominal pain, indigestion, or constipation. bmj.com

Neurological System and this compound

Recent cellular and human studies have begun to explore the interactions of this compound with the neurological system, particularly focusing on cerebral microvascular endothelial cells and neurovascular coupling.

Effects on Cerebral Microvascular Endothelial Cells

Emerging research suggests that this compound may exert effects on the health and function of brain blood vessels at a cellular level. Studies have investigated the direct impact of this compound on human brain microvascular endothelial cells, which form the lining of small blood vessels in the brain and are crucial for regulating blood flow and maintaining the integrity of the blood-brain barrier medicalnewstoday.compsypost.orgdrtvchannel.comindependent.co.ukyoutube.comlifetechnology.com.

Exposure of these cells to this compound has been shown to induce significantly higher levels of oxidative stress, leading to a nearly 100% increase in the production of reactive oxygen species (free radicals) compared to untreated cells medicalnewstoday.comindependent.co.uklifetechnology.com. Furthermore, this compound appears to disrupt the production of nitric oxide, a vital molecule necessary for blood vessels to relax and dilate, which is essential for proper blood flow medicalnewstoday.compsypost.orgdrtvchannel.comindependent.co.ukyoutube.comlifetechnology.com. This interference is believed to occur by affecting a key activation step within the endothelial cells medicalnewstoday.com. Reduced nitric oxide availability is a recognized indicator of endothelial dysfunction psypost.org.

In addition, research indicates an increase in the production of endothelin-1, a peptide that promotes blood vessel constriction, following this compound exposure. Levels of its precursor, Big ET-1, were significantly elevated, and the release of endothelin-1 itself was approximately 30% higher psypost.org. Elevated endothelin-1 can lead to excessive narrowing of blood vessels and potentially impair cerebral blood flow, particularly during periods of increased demand psypost.org. This compound has also been reported to impair the release of a key clot-dissolving protein psypost.orglifetechnology.com. These observed changes—increased oxidative stress, reduced nitric oxide availability, increased vasoconstrictive peptide production, and diminished clot-dissolving capacity—are all established features of cerebrovascular dysfunction and are considered contributors to the development and severity of ischemic stroke psypost.orglifetechnology.com.

Table 2: Effects of this compound on Cerebral Microvascular Endothelial Cells (In Vitro)

Cellular Process AffectedObserved Effect of this compound ExposurePotential ImplicationSource
Oxidative StressSignificantly higher levels of reactive oxygen species (nearly 100% increase)Cellular damage, cerebrovascular dysfunction medicalnewstoday.comindependent.co.uklifetechnology.com
Nitric Oxide ProductionDisruption/reduction of productionImpaired blood vessel relaxation/dilation, endothelial dysfunction medicalnewstoday.compsypost.orgdrtvchannel.comindependent.co.ukyoutube.comlifetechnology.com
Endothelin-1 ProductionIncreased production (e.g., ~30% higher release)Blood vessel constriction, impaired cerebral blood flow psypost.org
Clot-Dissolving CapacityImpaired release of key clot-busting proteinIncreased risk of blood clots psypost.orglifetechnology.com

Oral Microbiology and this compound

This compound has garnered significant attention in oral health due to its distinct properties that differentiate it from traditional sugars and even other polyols in its interaction with oral microbiota.

Anti-Cariogenic Properties of this compound

This compound is recognized as a non-cariogenic sweetener, meaning it does not contribute to tooth decay cargill.compolyols.orgtruvia.co.ukdentaleconomics.comjungbunzlauer.comcargill.com. A key reason for this property is that, unlike fermentable carbohydrates, this compound is not metabolized by oral bacteria cargill.comjungbunzlauer.comcargill.comtodaysrdh.comcargill.com.

Numerous in vitro and in vivo studies have demonstrated this compound's anti-cariogenic effects:

Inhibition of Bacterial Growth and Adhesion: this compound has a unique ability among polyols to reduce or inhibit bacterial growth and maturation todaysrdh.com. In vitro studies have shown that this compound decreases the adherence of various strains of polysaccharide-forming oral streptococci, including Streptococcus mutans, to tooth surfaces cargill.comtodaysrdh.comnih.gov. This inhibition of adhesion is crucial as S. mutans is a primary bacterium associated with dental caries cargill.com. The proposed mechanism involves this compound passively crossing the bacterial cell membrane and interfering with enzymatic pathways essential for S. mutans growth, such as those involved in DNA and RNA depletion, attenuated extracellular matrix production, and alterations of dipeptide acquisition and amino acid metabolism dentaleconomics.comtodaysrdh.com.

Impact on Caries Development: Clinical studies, including a three-year trial involving elementary school-aged children, have compared the dental effects of this compound, xylitol, and sorbitol. The results consistently showed that the this compound group experienced significantly fewer tooth surfaces developing into enamel or dentin caries, and a significantly slower progression of enamel caries into dentin caries cargill.comcargill.comnih.govairflowdentalspa.com.au. The time required for caries lesions to develop was also significantly longer in the this compound group cargill.comairflowdentalspa.com.au. This compound also effectively decreased the expression of bacterial genes involved in sucrose (B13894) metabolism nih.govnih.govresearchgate.net.

Concentration-Dependent Effects: At concentrations ranging from 2% to 16%, this compound has been shown to suppress the growth of various cariogenic bacterial species, including Streptococci mutans, Streptococci sobrinus, Porphyromonas gingivalis, Streptococcus gordonii, and Streptococci wiggsiae cargill.comjocpd.comhxkqyxzz.net. While some studies suggest that this compound may have a weaker effect on S. mutans growth and acid production at low concentrations compared to xylitol, it exhibits a stronger effect at higher concentrations (e.g., 8-16%) hxkqyxzz.net.

Support for Remineralization and Antimicrobial Efficacy: this compound can support the remineralization process by forming complexes with calcium ions jungbunzlauer.com. Furthermore, it has been shown to enhance the efficacy of other antimicrobial agents, such as benzethonium (B1203444) chloride (BTC) against Candida albicans, and demonstrates strong antimicrobial and anti-biofilm properties when combined with chlorhexidine (B1668724) jungbunzlauer.com. Its small molecular size may facilitate easier diffusion into biofilms, potentially increasing their permeability to antimicrobial compounds jungbunzlauer.com.

Table 3: Anti-Cariogenic Properties of this compound

Property / EffectMechanism / ObservationComparative Efficacy (vs. Xylitol/Sorbitol)Source
Non-CariogenicNot metabolized by oral bacteria; does not produce acids.N/A (fundamental property) cargill.comjungbunzlauer.comcargill.comtodaysrdh.comcargill.com
Growth InhibitionInterferes with enzymatic pathways (DNA/RNA depletion, metabolism); passively crosses cell membrane.More marked inhibition of bacterial growth. dentaleconomics.comtodaysrdh.comjocpd.comhxkqyxzz.net
Adhesion ReductionDecreases adherence of polysaccharide-forming oral streptococci (e.g., S. mutans).Effective in reducing adhesion. cargill.comtodaysrdh.comnih.gov
Plaque/Biofilm ReductionReduces dental plaque weight; inhibits maturation of biofilm.Highest overall reduction of dental plaque weight and S. mutans levels. cargill.comdentaleconomics.comjungbunzlauer.comtodaysrdh.comcargill.comnih.govnih.gov
Caries DevelopmentFewer enamel/dentin caries; delayed caries progression; decreased expression of sucrose metabolism genes.Significantly fewer caries and slower development. cargill.comcargill.comnih.govnih.govairflowdentalspa.com.auresearchgate.net
Remineralization SupportForms complexes with calcium ions.N/A (specific mechanism) jungbunzlauer.com
Enhanced Antimicrobial EfficacyBoosts efficacy of other antimicrobial agents (e.g., BTC, chlorhexidine); small molecular size aids biofilm penetration.N/A (synergistic effect) jungbunzlauer.com

Effects on Oral Bacterial Growth and Biofilm Formation

This compound demonstrates significant inhibitory effects on the growth of various cariogenic bacteria and the formation of dental biofilms. Studies have shown that this compound can inhibit the growth of several Streptococci species, including Streptococcus mutans, Streptococcus sobrinus, Streptococcus gordonii, and Streptococcus wiggsiae, as well as Porphyromonas gingivalis, at concentrations ranging from 0.5% to 16%. cargill.com This inhibitory effect is often more pronounced than that observed with other polyols like xylitol, sorbitol, and maltitol. cargill.comacademicjournals.orgnih.gov

A 4% this compound solution has been observed to slow the growth of Streptococcus mutans by 56% and reduce its biofilm production by 36%. cargill.com Furthermore, a 10% this compound solution has been shown to inhibit the microstructure of biofilms composed of Porphyromonas gingivalis and Streptococcus gordonii. cargill.com this compound's mechanism of action is believed to involve its ability to pass through bacterial cell membranes, where it can suppress genes and inhibit enzymes crucial for glucose and sucrose uptake and metabolism pathways, particularly in the later stages of bacterial growth. cargill.comdentaleconomics.com

This compound also plays a role in reducing lactic acid production and the adherence of streptococci and staphylococcus strains to surfaces, which are key factors in dental plaque formation. cargill.com In a comparative study, 4% this compound reduced Streptococcus mutans growth by 71% and biofilm formation by 31.32%, generally proving more effective than xylitol in these aspects. academicjournals.org

In vitro studies on gingivitis biofilms have shown that this compound significantly reduces biofilm formation in a dose-dependent manner, with 5% and 10% solutions leading to a reduction. nih.gov This effect was accompanied by a shift in the microbial composition, moving away from taxa associated with periodontitis and gingivitis towards early colonizers, and a reduction in protease activity. nih.gov this compound has also been identified as the most potent among tested polyols (including sucrose, xylitol, and sorbitol) in inhibiting Streptococcus mutans biofilm formation on dental materials, even leading to a decrease in biomass below initial values. mdpi.com

The inhibitory effects of this compound on bacterial growth and biofilm formation are summarized in the table below:

Table 1: Effects of this compound on Oral Bacterial Growth and Biofilm Formation

Bacterial Species/Biofilm TypeThis compound ConcentrationObserved EffectReference
Streptococcus mutans4%71% growth inhibition, 31.32% biofilm reduction academicjournals.org
Streptococcus mutans4%56% growth inhibition, 36% biofilm production reduction cargill.com
Streptococcus mutans, Streptococcus sobrinus0.5% - 16%Inhibited growth cargill.com
Porphyromonas gingivalis, Streptococcus gordonii10%Inhibited biofilm microstructure cargill.com
Gingivitis Biofilms5%, 10%Dose-dependent reduction in biofilm formation, shift from periodontitis/gingivitis-related taxa nih.gov
Streptococcus mutans on dental materials5%Most potent inhibition of biofilm formation, biomass reduction below initial values mdpi.com

Salivary Microbiome Alterations by this compound Consumption

This compound consumption has been shown to induce specific alterations in the composition of the salivary microbiome, contributing to improved oral health outcomes. A randomized controlled trial involving Estonian schoolchildren demonstrated that daily this compound consumption resulted in a distinct salivary microbiome composition compared to groups consuming xylitol or sorbitol. d-nb.infodroracle.ai

Both this compound and xylitol reduced the number of observed bacterial phylotypes in saliva when compared to a sorbitol control group. d-nb.info Notably, the this compound intervention led to an increase in the relative abundance of genera such as Veillonella, Streptococcus, and Fusobacterium, while the abundance of Bergeyella was lower. d-nb.info

Furthermore, this compound consumption was associated with the lowest prevalence of caries-related mutans streptococci and the lowest levels of clinical caries experience markers among the tested polyols. d-nb.info A three-year study in children consuming this compound-containing candies showed reduced dental plaque growth, lower levels of plaque acetic acid and propionic acid, and a reduction in oral counts of mutans streptococci compared to those consuming xylitol or sorbitol candies. researchgate.net These findings underscore this compound's capacity to influence the salivary microbial community in a manner conducive to a healthier oral ecosystem.

Table 2: Salivary Microbiome Changes with Polyol Consumption in Schoolchildren

Polyol GroupObserved Effect on Salivary MicrobiomeReference
This compoundDistinct microbiome composition compared to xylitol/sorbitol; Reduced bacterial phylotypes; Increased Veillonella, Streptococcus, Fusobacterium relative abundance; Decreased Bergeyella relative abundance; Lowest prevalence of mutans streptococci. d-nb.inforesearchgate.net
XylitolReduced bacterial phylotypes; Similar impact to sorbitol on bacterial community (less differentiating than this compound). d-nb.info
Sorbitol (Control)Baseline for comparison; Higher bacterial phylotypes; Different relative abundance of genera compared to this compound. d-nb.info

Erythritol Biosynthesis and Biotechnological Production

Microbial Fermentation Processes for Erythritol (B158007) Production

Microbial fermentation processes are central to this compound production, involving specific microorganisms and optimized substrate utilization.

A diverse range of microorganisms, primarily yeasts and some bacteria, are capable of producing this compound.

Yeast: Numerous yeast genera are known for their this compound biosynthesis capabilities. Prominent among these are:

Moniliella pollinis mdpi.comtandfonline.com

Moniliella megachiliensis mdpi.comtandfonline.com

Yarrowia lipolytica mdpi.comtandfonline.comfrontiersin.orgwikipedia.org

Candida magnoliae mdpi.commdpi.comncl.res.in

Torula sp. mdpi.comresearchgate.net

Pichia tsukubaensis mdpi.com

Candida sorbosivorans mdpi.com

Other genera include Trigonopsis, Trichosporon, Trichosporonoides, Aureobasidium, and Trichoderma mdpi.comtandfonline.comoup.com.

Historically, Candida lipolytica was the first microorganism used for commercial this compound production. innovabiomed.com Specific mutant strains have been developed to enhance production, such as Moniliella polinis mutant SP5, which can produce 17.48 ± 0.86 g/L of this compound in optimized conditions, and Yarrowia lipolytica K1UV15 (a UV-mutagenized strain) capable of achieving 196 g/L of this compound with a yield of 0.65 g/g and volumetric productivity of 2.51 g/Lh in a 30 m³ fermenter. frontierspartnerships.orgmdpi.com Another mutant, Moniliella pollinis Mutant-58, showed significantly increased this compound production of 91.2 ± 3.4 g/L. researchgate.net

Bacteria: While yeasts are the primary industrial producers, some bacteria also synthesize this compound. Leuconostoc oenos, a heterofermentative lactic acid bacterium, produces this compound as a by-product, particularly when the NADPH/NADP ratio is high. tandfonline.comnih.gov Gluconobacter bacteria also utilize meso-erythritol as a carbon source. fishersci.ca

The choice of substrate is a critical factor influencing this compound production efficiency and cost. Microorganisms can utilize various carbon sources for fermentation.

Commonly utilized substrates include:

Glucose (Dextrose): Often obtained from the enzymatic hydrolysis of wheat or corn starch, glucose is a widely used carbon source. mdpi.com

Fructose: Another monosaccharide commonly employed. mdpi.comfrontiersin.org

Sucrose (B13894): Pure sucrose, as well as molasses or sugarcane juice containing sucrose, are also used. However, the utilization of disaccharides like sucrose can be limited by the inability of some yeast species to hydrolyze O-glycosidic bonds. mdpi.comresearchgate.net

Molasses: A cost-effective by-product of the sugar industry, molasses serves as a valuable substrate for this compound production. Moniliella pollinis SP5 has been shown to produce this compound from molasses, with optimized concentrations leading to enhanced yields. frontierspartnerships.orgnih.govmdpi.com Candida magnoliae has also successfully produced this compound from cane molasses, achieving a yield of 99.54 g/L. mdpi.com

Glycerol (B35011): Both pure and crude glycerol (a by-product of biodiesel production) are increasingly popular substrates, particularly for Yarrowia lipolytica. Using glycerol can lead to higher this compound yields and reduced by-product formation compared to glucose. researchgate.netmdpi.comtandfonline.comfrontiersin.orgwikipedia.orgtandfonline.comnih.gov

Jaggery: A study demonstrated the use of jaggery as a substrate for Moniliella pollinis Mutant-58. researchgate.net

Inulin (B196767): Yarrowia lipolytica has shown efficient utilization of inulin as a fermentation substrate. mdpi.com

Waste-derived substrates: Efforts are being made to utilize low-cost and waste-derived substrates, such as post-crystallization this compound filtrate, to promote a circular economy and reduce production costs. mdpi.com

Table 1: Examples of Substrate Utilization and this compound Production by Microorganisms

Microorganism StrainSubstrate (Carbon Source)Concentration (g/L)This compound Concentration (g/L)Yield (g/g)Productivity (g/Lh)Reference
Moniliella pollinis SP5Molasses20017.48 ± 0.86 (Batch)0.262 ± 0.000.095 ± 0.021 frontierspartnerships.orgnih.gov
Moniliella pollinis SP5Molasses20026.52 ± 1.61 (Fed-batch)0.501 ± 0.0320.158 ± 0.01 frontierspartnerships.orgnih.gov
Yarrowia lipolytica K1UV15Glucose3001960.652.51 mdpi.com
Yarrowia lipolytica K1UV15Glucose400 (total)174.50.430.49 mdpi.com
Yarrowia lipolytica UV15Glucose15 (initial)174.80.58- mdpi.com
Yarrowia lipolytica Wratislavia K1Glycerol10046.90.470.85 tandfonline.com
Yarrowia lipolytica Wratislavia K1Glycerol300 (total)1320.441.01 tandfonline.com
Torula sp.Sucrose3001660.5531.11 researchgate.net
Torula sp.Sucrose4002000.501.67 researchgate.net
Candida magnoliae mutant R23Glucose23887.8 (Fed-batch)0.311- ncl.res.in
Candida magnoliaeCane Molasses273.9699.54-- mdpi.comresearchgate.net
Pichia tsukubaensis KN75Glucose4002430.61- mdpi.com

Bioprocess Engineering and Optimization Strategies

Optimizing bioprocess parameters is crucial for maximizing this compound yield and productivity in industrial fermentation. This involves careful consideration of media components and cultivation conditions.

The composition of the fermentation medium significantly impacts microbial metabolism and, consequently, this compound biosynthesis.

Carbon Source Concentration: High concentrations of carbon sources are essential to provide sufficient nutrients and create the necessary osmotic pressure for this compound accumulation. frontierspartnerships.orgnih.gov However, excessive concentrations can inhibit microbial growth. frontierspartnerships.org Optimal glucose concentrations have been identified, such as 400 g/L for Torula sp. and 238 g/L for Candida magnoliae mutant R23. ncl.res.inresearchgate.net For molasses, 200 g/L was found optimal for Moniliella pollinis SP5. frontierspartnerships.orgnih.gov

Nitrogen Source and C/N Ratio: Nitrogen sources, such as yeast extract, ammonium (B1175870) sulfate (B86663), peptone, urea, NH4Cl, and KH2PO4, are vital for cell growth and enzyme production. frontierspartnerships.orgnih.govmdpi.comfrontiersin.orgncl.res.inresearchgate.nettandfonline.commdpi.comseejph.com An optimal carbon-to-nitrogen (C/N) ratio is critical for channeling metabolic flux towards this compound production rather than cell growth or other by-products. frontierspartnerships.orgnih.govtandfonline.com For instance, an optimal C:N ratio of 81:1 was found for Yarrowia lipolytica Wratislavia K1 using glycerol. tandfonline.com Reducing yeast extract concentration can sometimes improve productivity. researchgate.netmdpi.com

Osmotic Pressure Agents: Sodium chloride (NaCl) is commonly added to the fermentation medium to induce osmotic stress, which triggers the microorganisms' stress response pathways, leading to enhanced this compound accumulation. frontierspartnerships.orgnih.govmdpi.com An optimal NaCl concentration, such as 25 g/L for Moniliella pollinis SP5, has been shown to maximize this compound yield. frontierspartnerships.orgnih.gov

Mineral Salts: Other essential components like monopotassium phosphate (B84403) (KH2PO4) and magnesium sulfate (MgSO4·7H2O) are also optimized to support microbial growth and metabolic activities. ncl.res.inresearchgate.nettandfonline.commdpi.com

Beyond media composition, precise control of cultivation parameters is crucial for efficient this compound production.

pH: The initial pH of the fermentation medium significantly influences microbial activity, enzyme function, and metabolic pathways. nih.gov Optimal pH varies depending on the specific microorganism:

Moniliella pollinis SP5: pH 5 frontierspartnerships.orgnih.gov

Moniliella pollinis Mutant-58: pH 5.5 researchgate.net

Yarrowia lipolytica MTCC 9519: pH 5.5 seejph.com

Yarrowia lipolytica K1UV15: pH 5.8–6.1 (initial), though some bioreactor cultures operate at pH 3.0–3.1. mdpi.com

Torula sp.: pH 5.5 researchgate.net

Temperature: Maintaining an optimal temperature range is vital for microbial growth and this compound synthesis. Typical optimal temperatures include 30°C for Yarrowia lipolytica MTCC 9519 and 34°C for Torula sp. researchgate.netseejph.com Seed cultures often operate between 30-33°C, with fermentation temperatures around 28-32°C. google.com

Aeration and Dissolved Oxygen: Oxygen supply is critical for aerobic fermentation. While excessive aeration can increase cell mass, optimal this compound production often occurs within a specific range of dissolved oxygen. For Torula sp., 5-10% dissolved oxygen was found to be optimal. researchgate.net In Y. lipolytica K1UV15 cultures, an aeration of 0.8 vvm (volume of air per volume of medium per minute) was used. mdpi.com Dissolved oxygen levels between 30-60% are maintained during seed culture. google.com

Fermentation Mode: Both batch and fed-batch fermentation modes are commonly employed. Fed-batch fermentation, involving gradual nutrient addition, has consistently demonstrated significant increases in this compound concentration, yield, and volumetric productivity compared to batch mode. frontierspartnerships.orgnih.govmdpi.comncl.res.intandfonline.comd-nb.info For instance, fed-batch fermentation with Moniliella pollinis SP5 increased this compound concentration from 17.48 g/L to 26.52 g/L. frontierspartnerships.orgnih.gov Similarly, Yarrowia lipolytica K1UV15 achieved 196 g/L in fed-batch, and Candida magnoliae mutant R23 produced 87.8 g/L. mdpi.comncl.res.in Continuous cultivation has also been evaluated. d-nb.info

Inoculation Amount: The inoculation amount of seeds typically ranges from 8-12% of the fermentation medium weight. google.com

Advanced Biotechnological Approaches in this compound Production

Recent advancements in biotechnology have focused on enhancing this compound production through strain improvement and metabolic engineering, as well as the utilization of low-cost substrates.

Strain Improvement:

Mutagenesis: Random mutagenesis using methods like UV irradiation and chemical mutagens (e.g., ethyl methanesulfonate, EMS) has been successfully applied to develop high-producing strains. Examples include Moniliella polinis mutant SP5, Yarrowia lipolytica K1UV15, and Candida magnoliae mutant R23. frontierspartnerships.orgmdpi.comncl.res.inresearchgate.netnih.gov

Screening: Efficient screening methods are employed to identify mutants with enhanced this compound production capabilities, often by looking for higher reductase activity. ncl.res.in

Metabolic Engineering:

Metabolic engineering involves rational modifications of microbial metabolic pathways to redirect carbon flux towards this compound synthesis, improve yield, and reduce by-product formation. researchgate.nettandfonline.com

In Yarrowia lipolytica, strategies include the tandem overexpression of genes like GUT1, GUT2 (involved in glycerol assimilation), TKL1, and TAL1 (from the pentose (B10789219) phosphate pathway), along with the knockout of genes like EYD1. These modifications have significantly increased glycerol assimilation and this compound synthesis. nih.gov

Genetically-engineered Yarrowia lipolytica strains have been optimized for this compound production, achieving yields up to 62% using glycerol as a carbon source under high osmotic pressure. wikipedia.org

Synthetic biology approaches are being explored to construct microbial cell factories that efficiently synthesize natural sugar substitutes like this compound, offering advantages in large-scale production, environmental safety, and the ability to produce compounds difficult to synthesize chemically. innovabiomed.com

Utilization of Waste and Low-Cost Substrates: A significant area of research is the exploration and optimization of low-cost and waste-derived substrates, such as crude glycerol (from biodiesel production) and molasses, to reduce production costs and enhance sustainability. researchgate.nettandfonline.comfrontiersin.orgwikipedia.orgmdpi.comd-nb.info The feasibility of using post-crystallization this compound filtrate as a primary carbon source has also been demonstrated, promoting a more circular and waste-free production process. mdpi.com

Metabolic Pathway Engineering and Genetic Modification for this compound Biosynthesis

This compound biosynthesis in osmophilic yeasts and yeast-like fungi primarily occurs via the pentose phosphate pathway (PPP). This pathway involves an oxidative phase, where glucose-6-phosphate is converted into ribulose-5-phosphate, generating NADPH. For bacteria, such as heterofermentative lactic acid bacteria, this compound biosynthesis proceeds through the phosphoketolase pathway. sciencepublishinggroup.comsciencepublishinggroup.commdpi.com

Metabolic engineering and genetic modification strategies are crucial for enhancing this compound yield and productivity, as well as for enabling the utilization of cheaper, more abundant carbon sources. Key strategies include:

Tuning the flux of precursor pathways: This involves optimizing the flow of metabolites towards this compound production. mdpi.com

Enhancing the metabolic activity of NAD(P)H: NADPH is a vital co-factor in the reduction of erythrose to this compound. Overexpression of genes like ZWF1 (glucose-6-phosphate dehydrogenase) and GND1 (6-phosphogluconate dehydrogenase), which are involved in the oxidative pentose phosphate pathway and supply NADPH, can significantly increase this compound synthesis. frontiersin.orgnih.govnih.govresearchgate.net

Reducing by-product production: Engineering efforts aim to minimize the formation of undesired intermediate metabolites such as mannitol (B672), fumarate, glycerol, ribitol, and arabitol, which can interfere with this compound recovery and purity. sciencepublishinggroup.comsciencepublishinggroup.comkoreascience.kr

Optimizing the utilization of low-value substrates: Genetic modification can enable microorganisms to efficiently convert inexpensive raw materials like crude glycerol, lignocellulosic materials, and molasses into this compound, replacing more costly glucose. sciencepublishinggroup.comfrontiersin.orgnih.govajol.infotandfonline.comnih.govmdpi.com

Deletion of catabolic pathway genes: To prevent the microorganism from consuming the produced this compound as a carbon source, genes responsible for this compound catabolism (e.g., this compound dehydrogenase, kinases, and isomerases) can be deleted. This inhibition of this compound utilization improves yield and productivity. sciencepublishinggroup.com

Overexpression of key enzymes: Overexpression of enzymes like transketolase (TKL1) and erythrose reductase (ER) has been shown to significantly increase this compound titer and productivity. For instance, overexpression of TKL1 in Yarrowia lipolytica has led to substantial increases in this compound titer, yield (YERY), and volumetric productivity (QERY) by 48.1%, 50%, and 48%, respectively, compared to control strains. frontiersin.orgnih.govnih.gov

One study demonstrated that combining transporter and pathway engineering strategies synergistically improved this compound synthesis in Y. lipolytica. The engineered strain Y. lipolytica Ylxs48 produced 211.07–218.33 g/L this compound from 310 g/L glucose within 46 hours in bioreactors, representing a 92.5% higher productivity (4.62 g/(L·h)) compared to the parental strain Ylxs01. nih.gov

Novel Production Strains and Their Characterization

The selection and characterization of efficient microbial strains are paramount for high-yield this compound production. Osmophilic yeasts and yeast-like fungi are the primary microorganisms used, including genera such as Moniliella, Yarrowia, Pseudozyma, Candida, Trigonopsis, Pichia, Trichosporonoides, and Aureobasidium. sciencepublishinggroup.comtandfonline.commdpi.commdpi.com

Notable novel and optimized strains include:

Pseudozyma tsukubaensis KN75: This novel yeast strain, isolated for its high osmolarity tolerance, has demonstrated exceptional this compound production. In fed-batch culture with glucose, it produced 245 g/L of this compound, with a productivity of 2.86 g/L/h and a 61% yield, which was reported as one of the highest yields by an this compound-producing microorganism. Its production has been successfully scaled up from laboratory (7 L) to pilot (300 L) and plant (50,000 L) scales, indicating significant commercial potential. mdpi.commdpi.comnih.govresearchgate.net

Table 1: Performance of Pseudozyma tsukubaensis KN75 in this compound Production

Parameter Value Conditions Source
This compound Concentration 245 g/L Fed-batch culture, glucose as carbon source nih.gov
Productivity 2.86 g/L/h Fed-batch culture, glucose as carbon source nih.gov
Yield 61% Fed-batch culture, glucose as carbon source nih.gov

Yarrowia lipolytica: This yeast species is a promising candidate due to its clear genetic background and established molecular modification tools. mdpi.commdpi.comfrontiersin.orgnih.gov

Wild-type and engineered Y. lipolytica strains: Research has focused on improving crude glycerol utilization and precursor supply. Overexpression of genes like GUT1, GUT2, TKL1, and TAL1 has increased this compound production. For example, a final engineered Y. lipolytica strain achieved an this compound titer of 150 g/L with a yield (YERY) of 0.62 g/g and volumetric productivity (QERY) of 1.25 g/L/h using crude glycerol. frontiersin.orgnih.gov

Y. lipolytica Wratislavia K1UV15: This UV mutant strain demonstrated enhanced this compound production from glucose. In a fed-batch culture with 400 g/L total glucose and 3.6 g/L (NH4)2SO4, it produced 226 g/L of this compound within 281 hours. mdpi.com

Y. lipolytica MTCC 9519: This strain proved suitable for this compound production from crude glycerol, achieving an this compound concentration of 56 g/L, a yield of 42% (w/w), and a productivity of 0.37 g/L/h. seejph.com

Moniliella pollinis SP5: This mutant yeast strain, obtained through UV irradiation, produced 17.48 ± 0.86 g/L of this compound using 200 g/L molasses, 7 g/L yeast extract, and 25 g/L NaCl, with a yield of 0.262 ± 0.00 g/g and volumetric productivity of 0.095 ± 0.021 g/Lh. The optimal pH for this strain was found to be 5. nih.govfrontierspartnerships.org

Table 2: this compound Production by Moniliella pollinis SP5 under Optimized Conditions

Parameter (Molasses/Yeast Extract/NaCl) This compound Concentration (g/L) Yield (g/g) Volumetric Productivity (g/Lh) Optimal pH Source

High osmotic stress, often induced by high concentrations of carbon sources or NaCl, is a key factor in promoting this compound accumulation in microorganisms. nih.govfrontierspartnerships.orgmdpi.comresearchgate.net

Commercial Viability and Sustainability of this compound Production Methods

The commercial production of this compound largely relies on microbial fermentation due to the limitations of chemical synthesis, which include low yields and high costs. nih.govfrontierspartnerships.org The market for this compound is projected to grow, with reported transactions of 70,400 tons valued at US310 million by 2026. nih.gov

Key factors influencing the commercial viability and sustainability of this compound production include:

Raw Material Costs: The price of the carbon source is a principal factor affecting production costs. Utilizing cheap and abundant industrial byproducts like molasses, crude glycerol (a major byproduct of biodiesel production), and lignocellulosic materials instead of costly glucose significantly improves economic feasibility and reduces the carbon footprint. nih.govelchemy.comsciencepublishinggroup.comfrontiersin.orgnih.govajol.infotandfonline.comnih.govmdpi.comnih.govcplconsult.comdiva-portal.org

Downstream Processing: The efficiency of this compound recovery and purification from the fermentation broth impacts the final cost. High yield with fewer intermediate metabolites at the end of fermentation improves recovery efficiency. sciencepublishinggroup.comfrontierspartnerships.orgkoreascience.krnih.gov

Sustainability Practices: Biotechnological production of this compound aligns with circular economy concepts by utilizing waste materials as substrates and minimizing waste streams. This reduces energy costs and environmental impact, making the process more appealing to consumers and industries focused on sustainability. elchemy.comajol.infomdpi.comnih.govdiva-portal.org

Fermentation Technology Innovation: Continuous innovation in fermentation technology, including techniques like cell immobilization, can enhance efficiency and sustainability, potentially reducing costs and environmental impacts. For instance, cell immobilization of Moniliella pollinis on cotton cloth achieved similar this compound concentrations to free cells (47.03 ± 6.16 g/L vs. 41.88 ± 5.18 g/L), eliminating the need for continuous inoculum preparation and reducing reagent and energy costs. elchemy.commdpi.com

Scale-up Potential: The ability to scale up production from laboratory to industrial levels while maintaining high yields and productivity is essential for commercial success. Studies have shown successful scale-up of this compound production using strains like Pseudozyma tsukubaensis KN75 and Yarrowia lipolytica MK1. nih.govresearchgate.netresearchgate.net

The industrial application of this compound production is also dependent on factors such as glycerol price and fermentation time. researchgate.net Advances in biotechnology, particularly in metabolic engineering, are continuously improving strain performance, substrate utilization, and product yields, thereby boosting the commercial viability and environmental sustainability of microbial sweetener production. ajol.infonih.gov

Toxicological and Regulatory Science of Erythritol

Historical Toxicological Assessments of Erythritol (B158007)

The safety of this compound has been evaluated through numerous studies, including acute, subchronic, chronic, carcinogenicity, reproductive, developmental, mutagenicity, and genotoxicity investigations in various animal models. These assessments have consistently demonstrated its favorable toxicological profile. fda.govnih.govpsu.edunih.govresearchgate.net

Acute and Subchronic Toxicity Studies

Acute toxicity studies have characterized this compound as essentially non-toxic following oral administration. For instance, the oral median lethal dose (LD50) in rats is reported to be 13.1 g/kg body weight (bw) for males and 13.5 g/kg bw for females, while in dogs, it is greater than 5 g/kg bw. europa.euinchem.org Effects observed in animals at extremely high doses were typically associated with the administration of large volumes of hypertonic solutions, rather than intrinsic toxicity of this compound itself. europa.eu

Subchronic toxicity studies, including 28-day and 13-week oral exposures in rats and mice, have further supported this compound's safety. Common observations at high dietary levels (e.g., 5% to 20%) included increased thirst, increased caecal and/or kidney weights, and transient diarrhea. psu.edueuropa.euinchem.org These effects were generally considered physiological or adaptive responses to the osmotic load of polyols and were not deemed toxicologically significant. psu.eduinchem.org For example, a 13-week study in rats identified a No Observed Effect Level (NOEL) of 5% this compound, equivalent to 7.5 g/kg bw per day, based on these physiological changes. inchem.org In dogs, this compound has been shown to be well-tolerated in repeat-dose studies, with No Adverse Effect Levels (NOAELs) reported upwards of 5 g/kg bw/day. nih.govresearchgate.net

Table 1: Summary of Acute Oral Toxicity Studies of this compound

SpeciesRoute of AdministrationLD50 (g/kg bw)Key Observations at Lethal DosesSource
RatOral13.1 (male)Effects associated with hypertonic solutions europa.euinchem.org
13.5 (female)
DogOral>5Effects associated with hypertonic solutions europa.euinchem.org

Chronic Toxicity and Carcinogenicity Investigations

Long-term studies, including 78-week and 2-year chronic toxicity/carcinogenicity investigations in rats, have consistently demonstrated that this compound does not affect survival and exhibits no carcinogenic effects. nih.goveuropa.euinchem.orgnih.gov For instance, a 2-year study in Wistar rats fed diets containing 0, 2, 5, or 10% this compound (equivalent to average intakes of up to 4.6 g/kg bw/day for males and 5.4 g/kg bw/day for females) found no evidence of tumor-inducing or tumor-promoting changes. nih.govnih.gov While some physiological changes, such as increased urine volumes and slightly elevated urinary excretion of certain parameters (e.g., calcium, citrate, N-acetylglucosaminidase, gamma-glutamyltransferase, low-molecular-weight protein, and total protein) were observed at the highest doses, these were considered within normal physiological ranges and not indicative of pathological effects. psu.edunih.gov

Reproductive and Developmental Toxicity Studies

Studies assessing the reproductive and developmental toxicity of this compound have been conducted in multiple species, including mice, rats, and rabbits. These investigations have concluded that this compound does not adversely affect fertility, reproductive performance, or fetal development, even at high doses. psu.eduresearchgate.neteuropa.euresearchgate.netnih.gov

In a peroral exposure study in mice, while sporadic diarrhea and increased water intake were noted in maternal animals at higher doses, and some statistically significant differences in reproductive parameters (e.g., lower implantation rate, decreased male:female ratio) were observed, these were within normal historical ranges and lacked a clear dose-response pattern. europa.eu Intravenous administration of this compound to pregnant mice and rabbits also showed no effects on conventional reproductive performance parameters or fetal development. europa.eu In rabbits, maternal effects such as polyuria, auricular edema, and lethargy were observed at the high-dose group, along with increased water intake, but these did not translate to adverse effects on reproductive performance or fetal development. europa.eu A two-generation reproduction study in rats further confirmed that this compound, even at high doses (up to 16 g/kg body weight), did not impair the reproductive capacity or fertility of parental rats, nor did it cause adverse effects on the development of offspring. researchgate.net

Mutagenicity and Genotoxicity Assays

This compound has been extensively tested for its mutagenic and genotoxic potential using a variety of in vitro and in vivo assays, consistently yielding negative results. psu.eduresearchgate.netnih.govresearchgate.netnih.govresearchgate.net

Bacterial Reverse Mutation Assays (Ames Test): Multiple Ames tests conducted with various Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, TA1538) and Escherichia coli strain WP2 uvrA, both with and without metabolic activation, showed no evidence of mutagenic activity for this compound at concentrations up to 5000 µ g/plate . europa.eunih.govresearchgate.netnih.govksu.edu.trnih.gov

In vitro Chromosome Aberration Tests: Assays using Chinese hamster fibroblast cells (CHL/IU) or Chinese hamster lung (CHL) cells, with and without metabolic activation, demonstrated that this compound did not induce significant increases in chromosomal aberrations, polyploid cells, or other types of aberrations, indicating no clastogenic activity. europa.euresearchgate.netnih.govresearchgate.netnih.govksu.edu.trnih.gov

In vitro Micronucleus Assays: Studies using L5178Y tk+/- cells showed no clastogenicity or induction of micronuclei formation. nih.govresearchgate.netnih.gov

In vivo Micronucleus Tests: Oral administration of this compound in male ICR mice did not induce micronuclei formation in bone marrow cells, further confirming its lack of genotoxic potential in vivo. researchgate.netnih.govresearchgate.netnih.gov

Table 2: Summary of Mutagenicity and Genotoxicity Assays for this compound

Assay TypeTest SystemResultSource
Bacterial Reverse Mutation (Ames)Salmonella typhimurium, E. coliNegative europa.eunih.govresearchgate.netnih.govksu.edu.trnih.gov
In vitro Chromosome AberrationChinese Hamster Fibroblasts (CHL/IU, CHL)Negative europa.eunih.govresearchgate.netnih.govksu.edu.trnih.gov
In vitro MicronucleusL5178Y tk+/- cellsNegative nih.govresearchgate.netnih.gov
In vitro Comet AssayL5178Y tk+/- cellsMarginal increase in DNA damage at high doses, but overall non-genotoxic nih.govresearchgate.netnih.gov
In vivo MicronucleusICR Mice (bone marrow cells)Negative researchgate.netnih.govresearchgate.netnih.gov

Regulatory Frameworks and Classifications of this compound

This compound has gained broad regulatory acceptance worldwide due to its established safety profile.

Generally Recognized As Safe (GRAS) Status in the United States

In the United States, this compound holds "Generally Recognized As Safe" (GRAS) status from the U.S. Food and Drug Administration (FDA). fda.govnih.govclevelandclinic.orgingredion.com The FDA first evaluated a GRAS notice for this compound in 2001. fda.govnih.gov Since then, multiple GRAS notifications have been submitted by ingredient suppliers, to which the FDA has consistently issued "no questions" responses, indicating that the agency has no concerns regarding the notifier's GRAS determination under the intended conditions of use. fda.govgtlaw.com

The GRAS classification for this compound is supported by extensive toxicological data, including comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME), as well as acute, short-term, subchronic, chronic, carcinogenicity, reproductive, developmental, mutagenicity, and genotoxicity assays. fda.govnih.govpsu.edunih.gov This status implies that long-term safety studies are not currently required by the FDA for this compound. clevelandclinic.org this compound is considered safe partly because it occurs naturally in various fruits, mushrooms, and fermented foods, and can also be produced endogenously in the human body. fda.govclevelandclinic.orgclevelandclinic.org

European Union Regulatory Approvals and Acceptable Daily Intake (ADI)

In the European Union, this compound (E 968) has undergone several safety assessments by the European Food Safety Authority (EFSA) and its predecessor, the Scientific Committee on Food (SCF). The SCF initially deemed this compound safe for use in foods in 2003. polyols-eu.orgnih.gov Internationally, the Joint Food and Agriculture Organization of the United Nations/World Health Organization Expert Committee on Food Additives (JECFA) assigned an Acceptable Daily Intake (ADI) of "not specified" to this compound in 1999, indicating a very high safety profile. polyols-eu.orgnih.govnih.gov

However, as part of an ongoing re-evaluation program for food additives approved before January 20, 2009, EFSA re-assessed this compound's safety in 2023. food-safety.comeuropa.eueuropa.eu This re-evaluation led to a significant change in its ADI. EFSA established a numerical ADI of 0.5 grams per kilogram of body weight (g/kg bw) per day. food-safety.comeuropa.eueuropa.eu This ADI was set to protect against immediate laxative effects and any potential chronic effects, such as electrolyte imbalance, that could result from diarrhea. food-safety.comeuropa.eueuropa.eu

A key finding of EFSA's 2023 assessment was that both acute and chronic dietary exposure to this compound across various EU population groups, particularly children and adolescents, often exceeds this newly established ADI. food-safety.comeuropa.eueuropa.eu For instance, the highest mean and 95th percentile chronic exposure in children was reported at 742 mg/kg bw per day and in adolescents at 1532 mg/kg bw per day. europa.eu Acute exposure for children at the 99th percentile was maximally 3531 mg/kg bw per meal. europa.eu Despite these high exposure estimates, EFSA considered them overestimations. europa.eu Consequently, the warning label "excessive consumption may produce laxative effects" remains valid for products containing this compound, as EFSA did not support its exemption. food-safety.comeuropa.eueuropa.eu

Regarding manufacturing, EFSA found the process for producing this compound using non-genetically modified Moniliella pollinis strain BC and Moniliella megachiliensis strain KW3-6 to be safe. food-safety.comeuropa.eueuropa.eu The only impurity identified in the evaluated manufacturing process was lead, prompting a recommendation to lower the current maximum presence limit of lead in this compound (0.5 mg/kg) to reduce consumer exposure. food-safety.comeuropa.eueuropa.eu EFSA concluded that this compound does not raise concerns regarding genotoxicity. food-safety.comeuropa.eueuropa.eu While some observational studies have suggested an association between this compound consumption and cardiovascular diseases, EFSA stated that current evidence does not show a direct cause-and-effect connection and called for further research to clarify the nature of these associations. food-safety.comeuropa.eueuropa.eu

Table 1: European Union Regulatory Assessment of this compound (E 968)

Regulatory BodyYear of AssessmentKey Finding/ActionADI (Acceptable Daily Intake)Note
SCF (EU)2003Deemed safe for use in foods. polyols-eu.orgnih.govNot specified
JECFA (WHO/FAO)1999Evaluated this compound. nih.govnih.govNot specifiedHighest safety rating at the time. polyols-eu.org
EFSA (EU)2023Re-evaluated safety as part of ongoing review. food-safety.comeuropa.eueuropa.eu0.5 g/kg bw per dayLowered ADI to protect against laxative effects and secondary chronic issues. food-safety.comeuropa.eueuropa.eu

Reevaluation of this compound Safety in Light of Emerging Research

The reevaluation of this compound's safety has been significantly influenced by emerging scientific research, particularly studies suggesting potential cardiovascular risks. While regulatory bodies like EFSA conduct periodic re-assessments of food additives, specific research findings have intensified the debate surrounding this compound's "Generally Recognized As Safe" (GRAS) status in various jurisdictions, including the EU and the US. clevelandclinic.orgahajournals.orgclevelandclinic.orgnih.govwebmd.comforbes.comarnoldporter.comnih.gov

Scientific Debates and Controversies Surrounding this compound Safety

A major point of contention stems from a series of studies conducted by Cleveland Clinic researchers, published in Nature Medicine (2023) and Arteriosclerosis, Thrombosis and Vascular Biology (2024). clevelandclinic.orgahajournals.orgclevelandclinic.orgnih.govforbes.comarnoldporter.comnih.gov These studies investigated the potential link between this compound and cardiovascular events, revealing that higher circulating levels of this compound were associated with an increased risk of major adverse cardiovascular events (MACE), including heart attack, stroke, and death. clevelandclinic.orgahajournals.orgclevelandclinic.orgnih.govforbes.comarnoldporter.comnih.gov

The research further explored the mechanistic basis for this association, demonstrating that this compound enhanced platelet reactivity, which can lead to increased blood clot formation (thrombosis potential). clevelandclinic.orgahajournals.orgclevelandclinic.orgnih.govarnoldporter.comnih.gov In a human intervention study involving healthy volunteers, the ingestion of a typical quantity of this compound (e.g., 30 grams, comparable to that found in a "sugarless" soda or muffin) resulted in a substantial and prolonged increase in plasma this compound concentrations, sometimes exceeding 1000-fold above initial levels, and acutely enhanced stimulus-dependent platelet aggregation responses. clevelandclinic.orgahajournals.orgclevelandclinic.orgnih.gov

The controversy is amplified by the fact that artificial sweeteners, including this compound, are frequently marketed to individuals already at higher cardiovascular risk, such as those with obesity, diabetes, or metabolic syndrome. clevelandclinic.orgclevelandclinic.orgforbes.com The study authors highlighted concerns that these very patients might be unknowingly exposed to heightened risks. forbes.com

Conversely, some perspectives and previous assessments offer a different view. This compound occurs naturally in small amounts in fruits, vegetables, and fermented foods, and is also produced endogenously in the human body. clevelandclinic.orgwebmd.comforbes.comnih.govatamanchemicals.com However, the quantities used as a food additive are significantly higher than these natural levels. webmd.comnih.govmayoclinic.org While the Cleveland Clinic studies suggested an association and a potential mechanism, some critics note that the research did not definitively prove direct causation and that some subjects were assessed before this compound's widespread use, implying measured blood levels might reflect naturally produced this compound. mayoclinic.orgguidingstars.com Despite these debates, the findings have prompted calls for further investigation into this compound's long-term safety. europa.euclevelandclinic.orgahajournals.orgclevelandclinic.orgnih.govwebmd.comforbes.comarnoldporter.comnih.govmayoclinic.orgguidingstars.com

Recommendations for Updated Safety Assessments

In light of the emerging research and ongoing scientific discussions, several recommendations have been put forth for updated safety assessments of this compound:

Further Long-Term Clinical Studies: There is a consensus among scientific and regulatory bodies on the critical need for more extensive, long-term clinical studies to thoroughly assess the cardiovascular safety of this compound and other sugar substitutes, particularly in populations at higher risk for cardiovascular disease. europa.euclevelandclinic.orgahajournals.orgclevelandclinic.orgnih.govwebmd.comforbes.comarnoldporter.comnih.govmayoclinic.orgguidingstars.com

Re-evaluation of GRAS Status: The findings from recent studies have led researchers and legal experts to recommend that food regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and European authorities, reconsider this compound's "Generally Recognized As Safe" (GRAS) designation. clevelandclinic.orgahajournals.orgclevelandclinic.orgnih.govforbes.comarnoldporter.comnih.gov This re-evaluation would entail a comprehensive review of all available scientific data to determine if the current safety classification remains appropriate. gtlaw.comgtlaw.com

Improved Exposure Data Collection: EFSA, in its 2023 re-evaluation, suggested that the European Commission should consider requesting more detailed data on the levels of this compound present in food products. food-safety.comeuropa.eu This would enable more precise and accurate dietary exposure assessments, which are crucial for robust risk characterization. food-safety.comeuropa.eu

Risk Mitigation Strategies for this compound-Containing Products

For manufacturers and sellers of this compound-containing products, the evolving scientific landscape and potential for litigation necessitate proactive risk mitigation strategies. These strategies aim to address both regulatory compliance and consumer safety concerns:

Product Formulation Assessment: Companies should evaluate their product portfolios to identify items containing this compound and assess the quantities used. arnoldporter.comgtlaw.comgtlaw.com This assessment should consider whether the levels of this compound could translate into potential risks for consumers based on recent study findings. arnoldporter.com

Alternative Ingredient Exploration: Manufacturers may consider the feasibility of using different ingredients or alternative product formulations to reduce or eliminate this compound, especially in products targeted at high-risk populations. gtlaw.comgtlaw.com

Consumer Complaint and Adverse Event Management: Establishing robust systems for fielding and thoroughly investigating consumer complaints and adverse event claims related to this compound-containing products is crucial. gtlaw.comgtlaw.com

Regulatory Compliance and Monitoring: Companies must ensure ongoing compliance with evolving scientific and regulatory standards. arnoldporter.com This includes staying abreast of new research, regulatory opinions (like those from EFSA), and potential changes in labeling requirements or ADI values. arnoldporter.comgtlaw.comgtlaw.com

Legal and Indemnification Review: Manufacturers and sellers should evaluate potential litigation risks, including personal injury, economic loss, and medical monitoring claims, and explore indemnification possibilities. arnoldporter.comgtlaw.comgtlaw.com

From a consumer perspective, while not explicit "risk mitigation strategies" for products, the implications of these scientific debates suggest:

Consulting Healthcare Professionals: Individuals, especially those with pre-existing conditions like diabetes or cardiovascular issues, should consult their doctors regarding their consumption of artificially sweetened foods. orlandohealth.com

Advanced Research Methodologies and Future Research Trajectories for Erythritol

Epidemiological Study Designs in Erythritol (B158007) Research

Epidemiological studies are crucial for identifying associations between this compound exposure and health outcomes within broader populations. These studies often involve analyzing large datasets and observing patterns over time.

Prospective Cohort Analyses in Assessing Health Outcomes

Table 1: Key Findings from Prospective Cohort Studies on this compound and Health Outcomes
Study/CohortParticipantsFollow-up DurationKey Finding (Association with Higher this compound Levels)Hazard Ratio (95% CI)Citation
Unspecified Prospective AnalysisParticipants ≥ 70 years3 yearsIncreased incidence of Major Adverse Cardiovascular Events (MACE)Not specified mdpi.com
ATBC Study (Male Finnish Smokers)4468 men (50-69 years)19.1 years (average)Increased overall mortality1.50 (1.17–1.92) nih.govresearchgate.net
ATBC Study (Male Finnish Smokers)4468 men (50-69 years)19.1 years (average)Increased cardiovascular disease mortality1.86 (1.18–2.94) nih.govresearchgate.net
ARIC Study (Older Adults)Unspecified older adult U.S. population8.41 years (median)Increased heart failure (HF) hospitalization1.18 (1.07-1.30) nih.gov
ARIC Study (Older Adults)Unspecified older adult U.S. population8.41 years (median)Increased cardiovascular death1.21 (1.08-1.35) nih.gov
ARIC Study (Older Adults)Unspecified older adult U.S. population8.41 years (median)Increased total mortality1.19 (1.12-1.28) nih.gov

Clinical Trial Designs and Human Intervention Studies on this compound

Clinical trials and human intervention studies are critical for investigating the direct physiological effects of this compound and establishing potential causal links.

Controlled Clinical Trials on this compound's Physiological Effects

Controlled clinical trials are designed to assess the direct impact of this compound consumption on human physiology. A recent intervention study in healthy volunteers demonstrated that ingesting a typical quantity of this compound (30g) led to a significant and sustained increase in plasma this compound levels (over 1000-fold) clevelandclinic.orgahajournals.orgccf.org. This elevation was associated with an acute enhancement of stimulus-dependent platelet aggregation and release of platelet granule markers like serotonin (B10506) and CXCL4 clevelandclinic.orgahajournals.orgahajournals.org. In contrast, an equivalent amount of glucose did not produce these effects on platelet function ahajournals.orgccf.org.

Table 2: Effects of this compound Ingestion on Platelet Reactivity in Healthy Volunteers
InterventionParticipants (n)This compound DoseBaseline Plasma this compound (µmol/L)Peak Plasma this compound (µmol/L)Duration of ElevationEffect on Platelet AggregationEffect on Platelet Granule ReleaseCitation
This compound-sweetened drink8-10 healthy volunteers30 g~3.75 - 4~6480>2 daysSignificantly increased (dose-dependent)Enhanced serotonin and CXCL4 release nih.govclevelandclinic.orgahajournals.orgccf.orgahajournals.orgclevelandclinic.orgfrontiersin.org
Glucose-sweetened drink10 healthy volunteers30 gNot specifiedNot specifiedNot applicableNo significant effectNo significant effect ahajournals.orgccf.org

Other studies have explored different physiological effects. For example, a two-week trial involving 7 patients with Type 2 Diabetes who consumed 20g of this compound daily showed a mean body weight decrease of 2 kg, though this was not statistically significant due to marked weight loss in only three subjects nih.gov. While some preliminary evidence suggests this compound may improve endothelial function and reduce aortic stiffness in individuals with Type 2 Diabetes, long-term randomized controlled trials are needed to confirm these findings and investigate effects on body weight, insulin (B600854) sensitivity, and cardiometabolic risk factors diabetesjournals.orgnih.gov.

Limitations and Generalizability of Current Human Studies

A significant limitation of many current human studies on this compound is the generalizability of their findings nih.govsciencemediacentre.orgnourishedbyscience.com. Many studies, particularly those investigating cardiovascular risks, have been conducted in populations already at high risk for cardiovascular events, such as patients undergoing cardiac risk assessment or those with pre-existing conditions like diabetes and hypertension nih.govfda.govsciencemediacentre.orgnourishedbyscience.com. The applicability of these findings to the general, healthy population is therefore limited fda.govsciencemediacentre.org.

Furthermore, observational studies, by their design, can only demonstrate associations and not causation nih.govfda.gov. The difficulty in reliably quantifying dietary artificial sweetener consumption, often reported in aggregate due to non-disclosure policies on food labels, also limits the specificity of research on individual sweeteners like this compound nih.govahajournals.org. The extent to which dietary this compound contributes to circulating levels versus endogenous production remains an unanswered question in many studies fda.govsciencemediacentre.org. Some research suggests that elevated this compound levels might be a marker of metabolic dysregulation rather than solely a result of dietary intake mdpi.comnih.govunmc.edu.

In Vitro and In Vivo Mechanistic Investigations of this compound

Mechanistic investigations using in vitro (test tube) and in vivo (live organism) models are crucial for understanding the biological pathways through which this compound might exert its effects.

In vitro studies have explored this compound's impact on platelet function. Research has shown that adding this compound to platelet-rich blood plasma enhanced the aggregation of platelets in response to agonists like ADP (adenosine diphosphate) and TRAP6 (thrombin receptor-activating peptide 6) in a dose-dependent manner fda.govsciencemediacentre.orgclevelandclinic.orgahajournals.orgclevelandclinic.orgfrontiersin.org. These studies indicated that higher concentrations of this compound (generally greater than 18µM) were needed to observe a significant increase in platelet responsiveness fda.gov. This compound also increased thrombus formation in a model examining human blood under physiological shear conditions nih.govfrontiersin.org.

In vivo mechanistic studies, often conducted in animal models, complement in vitro findings. For instance, a preclinical in vivo thrombosis model in mice indicated higher rates of clot formation and increased thrombosis potential following arterial injury when plasma this compound levels were elevated nih.govclevelandclinic.orgclevelandclinic.orgfrontiersin.orgnourishedbyscience.com. This suggests that this compound may directly contribute to heightened platelet reactivity and thrombosis risk nih.gov.

Beyond cardiovascular effects, in vitro laboratory experiments have also investigated this compound's impact on brain blood vessel health. Researchers found that this compound increased oxidative stress, disrupted nitric oxide production, promoted the release of a blood vessel-constricting compound, and impaired the release of a key clot-busting protein in brain microvascular endothelial cells psypost.org. These cellular changes are associated with a higher risk of stroke psypost.org.

Table 3: Mechanistic Findings of this compound in In Vitro and In Vivo Models
Model TypeSystem/OrganismKey FindingSpecific ObservationCitation
In VitroPlatelet-rich human plasmaEnhanced platelet aggregationDose-dependent increase in response to ADP and TRAP6 fda.govsciencemediacentre.orgclevelandclinic.orgahajournals.orgclevelandclinic.orgfrontiersin.org
In VitroHuman whole bloodIncreased thrombus formationEnhanced rate of collagen-dependent platelet adhesion nih.govclevelandclinic.orgfrontiersin.org
In VivoMurine model of arterial injuryFaster rate of clot formationIncreased thrombosis potential with elevated this compound nih.govclevelandclinic.orgclevelandclinic.orgfrontiersin.orgnourishedbyscience.com
In VitroBrain microvascular endothelial cellsIncreased oxidative stress~75% increase in reactive oxygen species psypost.org
In VitroBrain microvascular endothelial cellsDisrupted nitric oxide productionAssociated with impaired blood vessel function psypost.org
In VitroBrain microvascular endothelial cellsImpaired release of clot-busting proteinAssociated with higher stroke risk psypost.org

These mechanistic studies provide evidence that elevated this compound levels can directly contribute to adverse physiological changes, particularly concerning platelet function and thrombosis nih.govfda.gov. However, it is important to note that platelet activation and blood clotting are influenced by many factors, not all of which can be accounted for in preclinical studies fda.gov.

Cell Culture Models for Understanding Cellular Responses to this compound

Cell culture models provide a controlled environment to investigate the direct cellular responses to this compound exposure, offering insights into underlying molecular mechanisms. Studies utilizing human cerebral microvascular endothelial cells (hCMECs) have shown that this compound can increase oxidative stress and reduce nitric oxide (NO) production in vitro psypost.orgphysiology.org. Specifically, this compound-treated hCMECs exhibited approximately a 75% increase in reactive oxygen species (ROS) compared to untreated cells, alongside an upregulation of antioxidant proteins like superoxide (B77818) dismutase-1 and catalase, indicating an attempted cellular defense mechanism psypost.org.

Conversely, other in vitro studies have suggested potentially beneficial effects of this compound on vascular health. For instance, treatment of human umbilical vein endothelial cells (HUVECs) with this compound under high-glucose conditions protected against cell death and reduced nitric oxide release, simultaneously reversing alterations in gene transcripts associated with inflammation and endothelial dysfunction researchgate.net. Furthermore, this compound treatment (0-50 mM) in red blood cells prevented free radical-induced bio-membrane oxidative damage and hemolysis in a dose-dependent manner, suggesting its potential as an antioxidant researchgate.net.

In the context of cardiovascular health, in vitro experiments have demonstrated that this compound can enhance platelet reactivity and promote aggregation nih.govnih.govclevelandclinic.orgfrontiersin.org. This compound dose-dependently increased platelet aggregation in platelet-rich plasma (PRP) frontiersin.orgpublicnow.com and increased platelet adhesion fda.gov. Notably, higher concentrations of this compound, generally exceeding 18 µM or 45 µM, were required to elicit a significant increase in platelet reactivity markers nih.govfda.gov. Genotoxicity assessments in cell-based assays, such as chromosomal aberration tests with CHL cells and in vitro micronucleus tests with L5178Y tk+/- cells, have shown no clastogenicity. A marginal increase in DNA damage was observed in a comet assay using L5178Y tk+/- cells at two high doses after 24 hours of exposure nih.gov.

Animal Models in Elucidating this compound's Biological Pathways

Animal models are indispensable for understanding this compound's biological pathways in vivo, including its absorption, distribution, metabolism, and excretion (ADME), as well as its systemic effects. Metabolic studies in various animal species, including rats, mice, and dogs, consistently show that this compound is almost completely absorbed from the small intestine, is not systemically metabolized, and is largely excreted unchanged in the urine nih.govpsu.edueuropa.eunih.gov.

Pharmacokinetic studies in Wistar rats and beagle dogs revealed that this compound concentrations in blood and plasma typically reach their peak within 0.5 to 1 hour following oral administration, followed by a biexponential decline nih.gov. Quantitative analyses using radiolabeled this compound demonstrated that within 120 hours of administration, approximately 92.70% of the radioactivity was excreted in the urine of rats and 95.68% in the urine of dogs nih.gov. Minimal amounts were excreted in feces (0.33-1.19%) and expired air (1.17-4.80%) nih.gov. While some animal evidence suggests that 6-10% of consumed this compound might be metabolized by colonic microbiota, other studies indicate that the unabsorbed portion reaching the large intestine is not metabolized by gut microbiota mdpi.com.

Animal models have also been instrumental in assessing this compound's impact on physiological functions. For example, studies have shown that this compound can enhance thrombosis formation in vivo nih.govnih.govfrontiersin.orgpublicnow.com. In a murine model of arterial injury, increased circulating this compound levels were associated with a faster rate of clot formation clevelandclinic.org. In contrast, long-term rodent studies (up to 2 years) have indicated that this compound consumption can lead to reduced body weight or adiposity mdpi.comnih.gov. For instance, mice on a high-fat diet supplemented with 5% this compound in their drinking water exhibited less weight gain and higher energy expenditure compared to control groups mdpi.com. Furthermore, a 2-year rat study with daily this compound doses up to 5.2 g/kg found no adverse effects on kidney function, cancer incidence, or survival mdpi.com. In vivo micronucleus tests in male ICR mice confirmed that oral administration of this compound did not induce micronuclei formation in bone marrow cells nih.gov.

Metabolomics and Advanced Analytical Techniques in this compound Studies

Metabolomics and other advanced analytical techniques are critical for comprehensively analyzing this compound's presence and impact within biological systems, identifying its associations with various health outcomes, and exploring its metabolic fate.

Targeted and Untargeted Metabolomics Approaches

Metabolomics studies have played a pivotal role in uncovering associations between circulating this compound levels and health outcomes nih.govclevelandclinic.orgpublicnow.comfda.govmdpi.commedpagetoday.comtctmd.comjacc.org. Untargeted metabolomics serves as an initial discovery platform, providing a comprehensive, qualitative analysis of metabolites in plasma to identify potential biomarkers associated with conditions such as incident cardiovascular disease (CVD) nih.govclevelandclinic.orgpublicnow.commedpagetoday.com. While untargeted approaches are broad, they may not readily differentiate this compound from its structural isomers, such as threitol fda.gov.

To address this, targeted metabolomics approaches are employed for quantitative analysis and validation. Independent validation cohorts in the U.S. (n=2,149) and Europe (n=833) have utilized targeted metabolomics to confirm the association between circulating this compound levels and incident major adverse cardiovascular events (MACE) nih.govnih.govclevelandclinic.orgpublicnow.comfda.govmedpagetoday.comtctmd.com. These studies revealed that subjects in the highest quartile of plasma this compound levels had a significantly increased risk for MACE, with adjusted hazard ratios of 1.80 (95% CI 1.18–2.77) in the U.S. cohort and 2.21 (95% CI 1.20–4.07) in the European cohort nih.govclevelandclinic.orgpublicnow.comfda.govmedpagetoday.comtctmd.com.

Isotope Tracer Studies for Metabolic Pathway Elucidation

Isotope tracer studies are crucial for precisely mapping the metabolic pathways of this compound within biological systems. These advanced techniques provide direct evidence of biochemical conversions and endogenous synthesis. Stable isotope-assisted experiments, including ex vivo blood incubations and in vivo dried blood spot analyses, have demonstrated that this compound is endogenously synthesized from glucose via the pentose-phosphate pathway (PPP) pnas.orgnih.gov. This finding contrasts with earlier assumptions that endogenous production was negligible pnas.org.

Furthermore, isotope tracer studies have elucidated the subsequent metabolism of this compound. It has been shown that erythronate is produced from this compound, with approximately 5-10% of consumed this compound being oxidized through this pathway to erythronate pnas.org. In quantitative analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), D6-erythritol is commonly used as an internal standard spike. This deuterated this compound is critical for accurate quantification as it compensates for potential losses during sample preparation while maintaining an identical retention time as this compound fda.gov.

Addressing Research Gaps and Future Priorities for this compound Research

Despite significant advancements in understanding this compound, several research gaps remain, necessitating focused future investigations to fully ascertain its long-term health implications and optimal usage guidelines.

Key priorities include conducting further large-scale prospective epidemiological studies and safety assessments to thoroughly examine the long-term association between this compound consumption (particularly exogenous sources) and various health and mortality outcomes mdpi.com. There is a critical need to clarify whether elevated circulating this compound levels serve merely as a biomarker of existing cardiovascular and metabolic disease or actively contribute to their pathogenesis fda.gov. Future study designs should also aim to determine whether typical dietary exposure scenarios from the intended uses of this compound result in clinically relevant adverse events fda.gov.

Research should also explore the potential impacts of other non-nutritive sweeteners on endothelial health and identify any specific populations that may be more vulnerable to adverse effects psypost.org. The precise molecular mechanisms by which this compound might influence platelet function remain unclear and warrant further investigation ahajournals.org. Comprehensive research into this compound's pharmacokinetics and molecular mechanisms is essential for establishing robust long-term safety profiles and developing safer consumption guidelines ahajournals.org. Ultimately, further research is needed to establish clear guidelines for the use of this compound as a non-nutritive sweetener researchgate.net.

Longitudinal Studies on Long-Term Health Outcomes of this compound Consumption

Longitudinal studies are paramount for understanding the chronic effects of this compound consumption on human health. Currently, long-term clinical trials specifically investigating the effects of chronic this compound consumption on body weight and the risk for metabolic diseases are largely lacking mdpi.comnih.gov. While observational studies have indicated a positive association between plasma this compound levels and conditions such as obesity and cardiometabolic disease, it remains unclear whether dietary this compound directly mediates these associations or if they reflect a dysregulation of the pentose-phosphate pathway due to impaired glycemia or a high-glucose diet nih.gov.

Despite the U.S. Food and Drug Administration (FDA) classifying this compound as "generally recognized as safe" (GRAS), which currently exempts it from long-term safety study requirements, recent research suggests a need for reevaluation webmd.comclevelandclinic.org. Concerns have been raised that the quantities of this compound used in processed foods are significantly higher than naturally occurring levels, and more research is needed to fully understand potential health risks webmd.com. The observed prolonged elevation of plasma this compound levels following ingestion further emphasizes the necessity of long-term safety studies nih.govnih.govtctmd.comahajournals.org. Ongoing research, such as studies by the Cleveland Clinic, continues to build evidence regarding this compound's potential impact on cardiovascular risk, highlighting the critical importance of continued long-term clinical investigations clevelandclinic.org.

Clarification of Endogenous Production versus Dietary Intake Contributions to Circulating this compound Levels

This compound, a sugar alcohol, is found naturally in various fruits and fermented foods, and is also widely produced commercially through fermentation processes nih.govfda.govpennutrition.com. Beyond dietary sources, this compound is endogenously synthesized in mammals from glucose via the pentose (B10789219) phosphate (B84403) pathway (PPP) nih.govfda.govpnas.orgmdpi.comresearchgate.net. This dual origin presents a significant challenge in research aiming to delineate the precise contributions of endogenous production versus dietary intake to an individual's circulating this compound levels.

Current research employs advanced methodologies to differentiate these sources. Stable isotope-assisted metabolomics approaches, such as the use of [U13C]glucose tracers, have been instrumental in investigating endogenous synthesis pathways pnas.orgusda.gov. For instance, studies have demonstrated that human metabolism possesses the biochemical capabilities to synthesize endogenous this compound from glucose pnas.org. Furthermore, research indicates that endogenous this compound synthesis can be modulated by factors such as oxidative stress and the availability of glucose fda.govmdpi.commdpi.com. One study noted that in blood samples collected between 2001 and 2007, prior to the widespread addition of this compound to foods, and from fasting patients, detected this compound levels were more likely to reflect endogenous production fda.gov.

However, the rapid absorption and prolonged presence of dietary this compound in plasma complicate this distinction. Pharmacokinetic data reveal that blood this compound concentrations can peak within one to two hours after ingestion and remain substantially elevated for up to two days fda.govmdpi.com. This prolonged elevation makes it challenging to ascertain the exact source of circulating this compound in individuals with recent dietary intake fda.gov.

Future research trajectories in this area are focused on a more comprehensive understanding of these contributions. There is a recognized need to characterize specific foods and food groups that contribute to exogenous this compound exposure, as well as to understand the variations in human endogenous this compound synthesis pnas.org. Some hypotheses suggest that elevated this compound levels observed in certain populations might serve as a marker of dysregulated PPP, potentially stemming from impaired glycemia or a diet rich in glucose, rather than being solely indicative of dietary consumption nih.govmdpi.com. Ongoing investigations aim to define the metabolic determinants that lead to increased endogenous this compound synthesis, including the specific roles of enzymes such as sorbitol dehydrogenase (SORD) and alcohol dehydrogenase 1 (ADH1) in this process mdpi.comusda.gov.

Comparative Studies with Other Non-Nutritive Sweeteners

Comparative research is crucial for understanding the unique physiological impacts of this compound relative to other non-nutritive sweeteners (NNS). This compound is frequently compared with other polyols like xylitol (B92547) and sorbitol, as well as high-intensity sweeteners such as aspartame (B1666099), acesulfame (B1210027) potassium, and sucralose (B1001) nih.govmdpi.com. A key distinguishing feature of this compound among sugar alcohols is its high absorption rate and subsequent excretion largely unmetabolized in urine, leading to better gastrointestinal tolerance compared to other polyols, as minimal amounts reach the colon nih.gov.

In a clinical dietary intervention, the chronic intake of this compound (12 grams, three times daily) was compared to xylitol (8 grams, three times daily) in obese subjects. This study found no significant between- or within-group effects on intestinal glucose absorption for either sweetener over a period of five to seven weeks nih.gov. Regarding oral health, comparative studies on primary school children have explored the effects of this compound, xylitol, and sorbitol on dental caries. While results have been divergent, one three-year trial indicated a statistically significantly lower number of dentin caries in the this compound group compared to groups consuming other polyols tandfonline.com.

A significant area of comparative study involves the pharmacokinetics and physiological responses to different NNS. Unlike many NNS, this compound is almost fully absorbed in the small intestine and excreted unmetabolized, resulting in prolonged plasma persistence ahajournals.org. This characteristic raises considerations for potential bioaccumulation in individuals who habitually consume large quantities ahajournals.org. Research underscores the importance of analyzing individual NNS types rather than treating them as a broad category, given their distinct metabolic pathways and varied impacts on the human body mdpi.com. For instance, aspartame is metabolized into its constituent components, whereas this compound is largely excreted unchanged mdpi.com.

Recent research has directly compared the acute effects of this compound ingestion with that of glucose on platelet function in healthy volunteers. In one study, consuming a beverage sweetened with 30 grams of this compound led to a greater than 1000-fold increase in plasma this compound concentration and significantly enhanced platelet reactivity and aggregation responses in all subjects tested ccf.orgnih.gov. In contrast, an equivalent amount of glucose (30 grams) did not induce similar changes in platelet function ccf.orgnih.gov. This finding highlights a distinct acute physiological response to this compound compared to glucose.

Investigation of this compound's Impact on Specific Population Subgroups

Research into this compound's impact extends to various specific population subgroups, particularly those with pre-existing health conditions or demographic characteristics that may influence their response to the compound. These subgroups include individuals with impaired kidney function, type 2 diabetes mellitus, obesity, and older adults fda.govpennutrition.commdpi.comahajournals.orgahajournals.orgjacc.org.

Studies involving cohorts of patients undergoing cardiac risk assessments have observed an association between elevated circulating this compound levels and an increased risk of major adverse cardiovascular events (MACE) fda.govpennutrition.commdpi.comjacc.org. This association was particularly noted in individuals with impaired kidney function (estimated glomerular filtration rate, eGFR <60), although the sample sizes for this subgroup were limited fda.gov. Furthermore, this association with MACE risk was found to be more pronounced in older men (aged 55 years and older) and those with higher diastolic blood pressure (88 mmHg or greater) mdpi.com.

Conversely, a pilot study involving 24 patients with type 2 diabetes mellitus explored the effects of daily this compound intake (36 grams per day for four weeks). This study reported favorable effects on vascular function, including reduced arterial stiffness and improved endothelial function mdpi.comahajournals.org. However, the generalizability of these findings is limited by the small sample size and the specific patient population mdpi.com.

It is important to consider that in at-risk populations, such as those with diabetes and hypertension, the observed associations between this compound and cardiovascular events might reflect underlying metabolic dysregulation rather than being solely caused by dietary this compound fda.govpennutrition.commdpi.com. Some researchers suggest that elevated this compound levels could be a marker of a dysregulated pentose phosphate pathway in individuals with impaired glycemia or a glucose-rich diet nih.govmdpi.com.

The potential pro-thrombotic effects of this compound have raised particular concerns for older adults, as these effects could potentially exacerbate age-related vascular aging and atherothrombotic events ahajournals.org. Therefore, further dedicated safety studies focusing on aged individuals are deemed necessary to fully understand these implications ahajournals.org. Additionally, research has investigated the relationship between this compound and adiposity. One study found that young adults who experienced incident central adiposity gain had statistically significantly higher blood this compound levels pnas.org.

Comprehensive Assessment of Molecular and Cellular Mechanisms of Action

A comprehensive understanding of this compound's molecular and cellular mechanisms of action is a critical area of ongoing research, aiming to elucidate its diverse physiological effects. This compound is endogenously produced from glucose through the pentose phosphate pathway (PPP), with enzymes such as alcohol dehydrogenase 1 (ADH1) and sorbitol dehydrogenase (SORD) implicated in its synthesis from erythrose mdpi.com. While polyols like this compound are known to function as osmolytes, aiding in the maintenance of cellular fluid balance, the precise molecular mechanism responsible for the induction of this compound synthesis, particularly in response to hyperosmotic stress, remains to be fully elucidated tandfonline.com.

Research has delved into this compound's impact on platelet activation and thrombosis. It has been hypothesized that this compound may "prime" platelets by enhancing key intracellular signaling cascades, including the PI3K–Akt and MAPK pathways, which are central to platelet aggregation and thrombus formation ahajournals.org. However, the exact molecular mechanisms underlying these effects are still unclear ahajournals.org.

Studies in Drosophila melanogaster have provided insights into this compound's insecticidal properties, revealing potential molecular mechanisms. Transcriptomic analyses in flies fed this compound indicated effects such as energy deficiency, competitive inhibition of α-glucosidase, and alterations in gene expression profiles related to survival, motility, and egg laying mdpi.com. Proposed mechanisms include elevated osmolality, impedance of nutrient absorption, deceleration of food evacuation leading to reduced feeding, and the induction of excessive reflux mdpi.com.

In bacterial contexts, such as with Staphylococcus pseudintermedius, this compound has demonstrated growth inhibitory effects. Investigations into these mechanisms have shown that this compound can antagonistically inhibit phosphotransferase system (PTS)-mediated glucose uptake by binding to the substrate binding site of PtsG researchgate.net. This inhibition leads to the upregulation of genes associated with PTS glucoside- and glucose-specific permease researchgate.net. Furthermore, this compound-induced glucose starvation may limit the synthesis of phosphoribosyl pyrophosphate (PRPP) researchgate.net.

Beyond these areas, this compound has also been explored for its potential to inhibit cellular senescence. Studies have shown that this compound can suppress the expression of senescence-associated molecules (e.g., SA-βgal, p16, and p21) in mouse gingival tissues and human gingival fibroblasts nih.gov. This effect is potentially mediated by enhancing glycolytic metabolism and increasing intracellular pyruvate (B1213749) production nih.gov. Nevertheless, the precise molecular mechanisms by which this compound regulates the glycolytic system in oral cells require further investigation nih.gov. Additionally, this compound has been reported to possess antioxidant properties and has shown an endothelial-protective effect in diabetic rats, with a pilot human study suggesting an improvement in endothelial function mdpi.comtandfonline.comahajournals.org.

Q & A

Q. How to integrate this compound research into broader nutritional epidemiology frameworks?

  • Study design : Embed this compound measurements within larger dietary pattern analyses (e.g., NHANES). Use structural equation modeling to disentangle direct and indirect effects on health outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.